molecular formula C14H14Cl2N2 B1455427 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine CAS No. 1304390-10-0

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](ethyl)amine

Cat. No.: B1455427
CAS No.: 1304390-10-0
M. Wt: 281.2 g/mol
InChI Key: BIGHARZXRMFHIB-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is a chemical compound that features a dichlorophenyl group, a pyridinyl group, and an ethylamine group

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes . The specific targets and their roles would need further investigation.

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it may influence various biochemical processes

Result of Action

Similar compounds have shown various biological activities . The specific effects of this compound would need further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine-3-carboxaldehyde in the presence of a base, followed by reductive amination with ethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can ensure consistent quality and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(pyridin-2-yl)methylamine
  • (2,4-Dichlorophenyl)(pyridin-4-yl)methylamine
  • (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine

Uniqueness

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2/c1-2-18-14(10-4-3-7-17-9-10)12-6-5-11(15)8-13(12)16/h3-9,14,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGHARZXRMFHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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